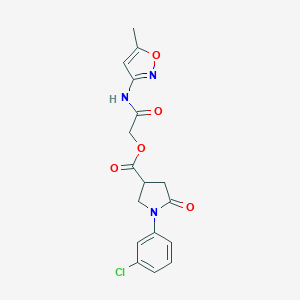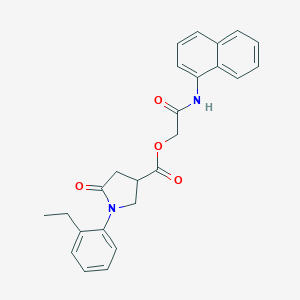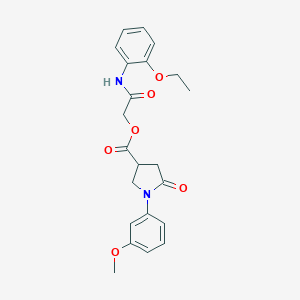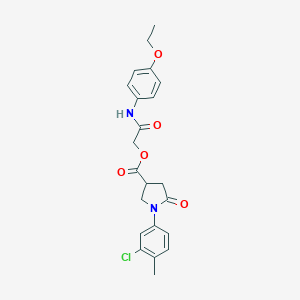![molecular formula C17H19NO3 B270977 N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMHP, is a synthetic compound that has gained significant attention in the field of scientific research. DMHP is a heterocyclic compound that belongs to the class of cyclopentanones. It has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of DMHP is not fully understood. However, it has been suggested that DMHP may exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of various cancer cell lines. In addition, DMHP has been shown to inhibit the growth of various weeds.
Advantages and Limitations for Lab Experiments
One of the advantages of DMHP is that it is relatively easy to synthesize. In addition, DMHP has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of DMHP is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on DMHP. One area of research could focus on further elucidating the mechanism of action of DMHP. Another area of research could focus on developing more potent and selective analogs of DMHP for use as anti-inflammatory, analgesic, and antitumor agents. Additionally, research could focus on developing more effective formulations of DMHP for use as a herbicide.
Synthesis Methods
DMHP can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
DMHP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent. DMHP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
In the field of agriculture, DMHP has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyard grass, goosegrass, and redroot pigweed.
properties
Product Name |
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-9(2)5-11(4-8)18-16(19)14-10-6-12-13(7-10)21-17(20)15(12)14/h3-5,10,12-15H,6-7H2,1-2H3,(H,18,19) |
InChI Key |
GSUZDTKXYIADPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)





![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)